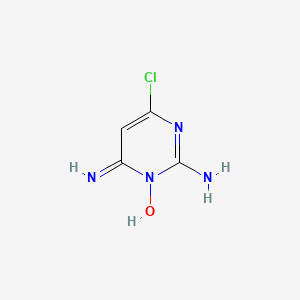
2,6-Diamino-4-chloropyrimidin-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-4-chloropyrimidine N-oxide is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry and industrial processes. This compound is known for its role in the synthesis of various pharmacologically active derivatives, particularly in the treatment of conditions such as hypertension and androgenetic alopecia.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-4-chloropyrimidin-1-ium-1-olate typically involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. One common method employs spinel chromite nanocatalysts, such as CoCr2O4, in the presence of hydrogen peroxide (H2O2) in an ethanol solution at 50°C. This method yields the desired product with high efficiency and can be recycled multiple times without significant loss of catalytic activity .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of efficient and green heterogeneous catalysts, such as spinel chromites, is preferred to ensure high yield and sustainability. The reaction conditions are optimized to maintain consistency and quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-4-chloropyrimidine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in ethanol solution at 50°C.
Reduction: Various reducing agents, depending on the desired product.
Substitution: Nucleophiles such as amines or thiols under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted diaminopyrimidine oxides, which have significant pharmacological properties .
Scientific Research Applications
2,6-Diamino-4-chloropyrimidine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Known for its antihypertensive properties and its role in treating androgenetic alopecia by stimulating hair growth.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Diamino-4-chloropyrimidin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. For instance, in the treatment of hypertension, it acts as a peripheral vasodilator, reducing vascular resistance to blood flow. In the case of androgenetic alopecia, it increases prostaglandin endoperoxide synthesis, which stimulates hair growth .
Comparison with Similar Compounds
- 2,4-Diamino-6-chloropyrimidine
- 2,6-Diamino-4-chloropyrimidine
- 2,6-Diamino-5-nitroso-4-pyrimidinol
Comparison: 2,6-Diamino-4-chloropyrimidine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. Compared to its analogs, this compound exhibits higher catalytic activity and stability in various reactions, making it a valuable intermediate in the synthesis of pharmacologically active derivatives .
Properties
Molecular Formula |
C4H5ClN4O |
|---|---|
Molecular Weight |
160.56 g/mol |
IUPAC Name |
4-chloro-1-hydroxy-6-iminopyrimidin-2-amine |
InChI |
InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,6,10H,(H2,7,8) |
InChI Key |
XGCHTWGTEMOPJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N(C1=N)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















